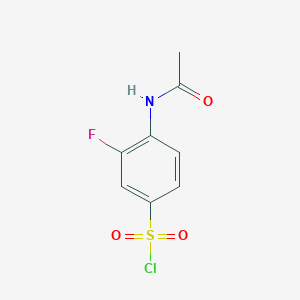

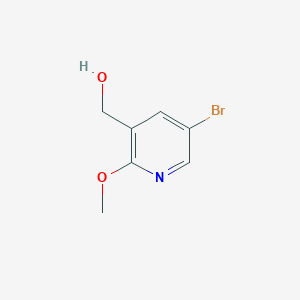

![molecular formula C10H8O3S B1290379 Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 761428-40-4](/img/structure/B1290379.png)

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” is a compound that has been gaining interest in the scientific community. It is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .

Molecular Structure Analysis

The molecular structure of “Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” can be represented by the molecular formula C10H8O3S . The InChI representation of the molecule isInChI=1S/C10H8O3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 .

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including methyl 7-hydroxy-1-benzothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural analogs of thiophene are being explored to develop advanced compounds with a variety of biological effects, including anticancer activity .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, which can help in reducing pain and inflammation in various conditions .

Antimicrobial Activity

Methyl 7-hydroxy-1-benzothiophene-2-carboxylate may exhibit antimicrobial properties, making it useful in the research of new antibiotics or antiseptics. Thiophene derivatives have shown effectiveness against a range of microbial strains, which is crucial in the fight against antibiotic-resistant bacteria .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives can be fine-tuned for specific applications in electronic devices .

Corrosion Inhibition

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing or slowing down the corrosion process. This application is significant in extending the life of metal components in various industries .

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. Research into similar compounds could lead to the development of new anesthetics or other neuropharmacological agents .

Propriétés

IUPAC Name |

methyl 7-hydroxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLYJXEIPUNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

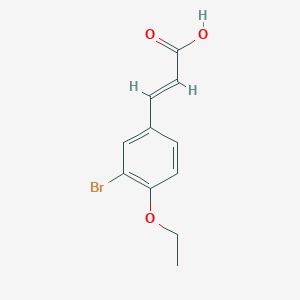

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

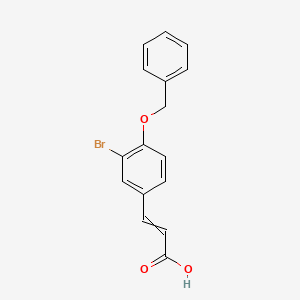

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)